molecular formula C22H22F7N3O5S2 B4541122 methyl 5-[(dimethylamino)carbonyl]-4-methyl-2-[({[3-(2,2,3,3-tetrafluoropropoxy)-5-(2,2,2-trifluoroethoxy)phenyl]amino}carbonothioyl)amino]-3-thiophenecarboxylate

methyl 5-[(dimethylamino)carbonyl]-4-methyl-2-[({[3-(2,2,3,3-tetrafluoropropoxy)-5-(2,2,2-trifluoroethoxy)phenyl]amino}carbonothioyl)amino]-3-thiophenecarboxylate

Cat. No. B4541122
M. Wt: 605.6 g/mol
InChI Key: CKHGIWDMDXHYCG-UHFFFAOYSA-N
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Description

This compound belongs to a class of substances that demonstrate significant chemical versatility due to their multifaceted functional groups. These include dimethylamino, tetrafluoropropoxy, trifluoroethoxy, carbonothioyl, and thiophenecarboxylate moieties, contributing to its unique properties and reactivity.

Synthesis Analysis

Synthesis techniques for similar compounds often involve multi-step reactions, starting with the preparation of core structures followed by the successive introduction of functional groups. For instance, methods like anionic polymerization in the presence of specific counterions in solvents such as tetrahydrofuran have been explored for related methyl methacrylate polymers, showcasing controlled polymerization kinetics and molecular weight distributions (Baskaran & Müller, 2000).

Molecular Structure Analysis

The molecular structure of compounds with complex functionalities often exhibits significant stereochemical and electronic characteristics. For example, studies on proton tautomerism and stereoisomerism in related thiazolones have shown the importance of the arrangement of functional groups in determining the molecular conformation and electronic properties (Pyrih et al., 2023).

properties

IUPAC Name

methyl 5-(dimethylcarbamoyl)-4-methyl-2-[[3-(2,2,3,3-tetrafluoropropoxy)-5-(2,2,2-trifluoroethoxy)phenyl]carbamothioylamino]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22F7N3O5S2/c1-10-14(18(34)35-4)16(39-15(10)17(33)32(2)3)31-20(38)30-11-5-12(36-8-21(25,26)19(23)24)7-13(6-11)37-9-22(27,28)29/h5-7,19H,8-9H2,1-4H3,(H2,30,31,38)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKHGIWDMDXHYCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)OC)NC(=S)NC2=CC(=CC(=C2)OCC(F)(F)F)OCC(C(F)F)(F)F)C(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22F7N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

605.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-(dimethylcarbamoyl)-4-methyl-2-({[3-(2,2,3,3-tetrafluoropropoxy)-5-(2,2,2-trifluoroethoxy)phenyl]carbamothioyl}amino)thiophene-3-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 5-[(dimethylamino)carbonyl]-4-methyl-2-[({[3-(2,2,3,3-tetrafluoropropoxy)-5-(2,2,2-trifluoroethoxy)phenyl]amino}carbonothioyl)amino]-3-thiophenecarboxylate
Reactant of Route 2
Reactant of Route 2
methyl 5-[(dimethylamino)carbonyl]-4-methyl-2-[({[3-(2,2,3,3-tetrafluoropropoxy)-5-(2,2,2-trifluoroethoxy)phenyl]amino}carbonothioyl)amino]-3-thiophenecarboxylate
Reactant of Route 3
Reactant of Route 3
methyl 5-[(dimethylamino)carbonyl]-4-methyl-2-[({[3-(2,2,3,3-tetrafluoropropoxy)-5-(2,2,2-trifluoroethoxy)phenyl]amino}carbonothioyl)amino]-3-thiophenecarboxylate
Reactant of Route 4
Reactant of Route 4
methyl 5-[(dimethylamino)carbonyl]-4-methyl-2-[({[3-(2,2,3,3-tetrafluoropropoxy)-5-(2,2,2-trifluoroethoxy)phenyl]amino}carbonothioyl)amino]-3-thiophenecarboxylate
Reactant of Route 5
Reactant of Route 5
methyl 5-[(dimethylamino)carbonyl]-4-methyl-2-[({[3-(2,2,3,3-tetrafluoropropoxy)-5-(2,2,2-trifluoroethoxy)phenyl]amino}carbonothioyl)amino]-3-thiophenecarboxylate
Reactant of Route 6
Reactant of Route 6
methyl 5-[(dimethylamino)carbonyl]-4-methyl-2-[({[3-(2,2,3,3-tetrafluoropropoxy)-5-(2,2,2-trifluoroethoxy)phenyl]amino}carbonothioyl)amino]-3-thiophenecarboxylate

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